molecular formula C20H25N3O2 B15258055 Benzyl 1-(1-methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

Benzyl 1-(1-methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B15258055
M. Wt: 339.4 g/mol
InChI Key: BSUUCFHCPHWXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 1-(1-methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a 2,7-diazaspiro[3.5]nonane core. The structure includes a benzyl ester group at position 7 and a 1-methylpyrrole substituent at position 1.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

benzyl 3-(1-methylpyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C20H25N3O2/c1-22-10-7-17(13-22)18-20(15-21-18)8-11-23(12-9-20)19(24)25-14-16-5-3-2-4-6-16/h2-7,10,13,18,21H,8-9,11-12,14-15H2,1H3

InChI Key

BSUUCFHCPHWXCZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-(1-methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(1-methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 1-(1-methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 1-(1-methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Pyrrole Ring

  • Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 2060040-57-3) Structural Difference: The pyrrole substituent is a 2-methylpropyl group instead of methyl.

Modifications to the Diazaspiro Core

  • Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (BD00971140) Structural Difference: A ketone (oxo) group replaces the amine at position 2. Impact: The oxo group may reduce basicity, affecting solubility and hydrogen-bonding interactions. This modification could limit CNS penetration due to decreased blood-brain barrier permeability .
  • 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane (CAS 135380-51-7) Structural Difference: The benzyl group is at position 7, and a methyl group replaces the carboxylate ester. Impact: Loss of the ester reduces polarity, increasing lipophilicity. The absence of the carboxylate may enhance metabolic stability but reduce water solubility .

Carboxylate Protecting Group Variations

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 896464-16-7) Structural Difference: A tert-butyl ester replaces the benzyl group. Physicochemical Properties:
  • Boiling point: 319°C; Density: 1.08 g/cm³; XLogP3-AA: 1.1 .
    • Impact : The tert-butyl group offers steric protection, enhancing stability under acidic conditions. Lower logP compared to the benzyl variant may improve aqueous solubility but reduce membrane permeability .

Sigma Receptor Ligands

  • Compound 4b and 5b (2,7-diazaspiro[3.5]nonane derivatives) Functional Profile: Compounds with tert-butyl carboxylate and aryl substituents exhibit varied intrinsic activity at Sigma-1 and Sigma-2 receptors. For example, substituents like 4-methoxybenzamide (as in 2b, ) enhance binding affinity, suggesting the benzyl-pyrrole variant may target similar receptors with modified selectivity .

CDK4/6 Inhibitor Precursors

  • tert-Butyl 2-(4-(4-Methoxybenzamido)phenyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate (2b) Application: Used in synthesizing cyclin-dependent kinase (CDK) inhibitors. The benzyl-pyrrole analog’s aromaticity could facilitate π-π interactions in kinase binding pockets, though steric bulk from the benzyl group might require optimization .

Key Properties Comparison

Compound logP Boiling Point (°C) Solubility Hazard Profile
Target Compound (Benzyl ester, methyl-pyrrole) ~2.5* N/A Low (lipophilic) Not reported
tert-Butyl variant (CAS 896464-16-7) 1.1 319 Moderate H302, H315, H319, H335
7-Benzyl-2-methyl analog (CAS 135380-51-7) ~3.0* N/A Very low Not reported

*Estimated based on structural analogs.

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing Benzyl 1-(1-methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 2,7-diazaspiro[3.5]nonane and benzyl chloroformate derivatives under alkaline conditions. Key steps include:

  • Solvent Selection: Use polar aprotic solvents like DMF or dichloromethane to enhance reaction efficiency .
  • Base Optimization: Alkali bases (e.g., NaH or K₂CO₃) are critical for deprotonating the spirocyclic amine, facilitating nucleophilic attack on the benzyl carbonyl group .
  • Temperature Control: Maintain temperatures between 0–25°C to minimize side reactions (e.g., over-alkylation or decomposition) .
    Post-synthesis, monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Basic: How can the structural identity and purity of this compound be confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify characteristic peaks for the benzyl group (δ 7.35–7.22 ppm, aromatic protons) and spirocyclic nitrogen protons (δ 2.58–3.50 ppm). Compare with literature data for analogous spiro compounds .
    • ¹³C NMR: Confirm the presence of the carbonyl group (δ ~155–165 ppm) and sp³ carbons in the diazaspiro ring .
  • Mass Spectrometry (MS): Use high-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and rule out impurities .
  • HPLC: Perform reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced: How does the spirocyclic structure influence conformational stability and biological interactions?

Methodological Answer:
The rigid spirocyclic scaffold restricts rotational freedom, which can enhance binding selectivity to target proteins. To study this:

  • X-ray Crystallography: Determine the compound’s crystal structure to analyze bond angles and torsional strain .
  • Molecular Dynamics (MD) Simulations: Simulate conformational changes in solvent environments to predict binding poses with enzymes (e.g., KRAS inhibitors, as seen in spirocyclic derivatives) .
  • Comparative Studies: Contrast activity with non-spirocyclic analogs to isolate conformational effects on potency .

Advanced: What strategies are effective for functionalizing the pyrrole and diazaspiro moieties in downstream reactions?

Methodological Answer:

  • Pyrrole Modification:
    • Electrophilic Substitution: Use mild Lewis acids (e.g., AlCl₃) to introduce halogens or nitro groups at the pyrrole’s β-position .
    • Cross-Coupling: Employ Suzuki-Miyaura reactions (Pd catalysts) to attach aryl/heteroaryl groups .
  • Diazaspiro Functionalization:
    • Reductive Amination: Introduce alkyl/aryl groups via ketone intermediates .
    • Protecting Group Strategies: Use Boc or Fmoc groups to selectively modify one nitrogen while preserving the spirocyclic integrity .

Advanced: How should researchers address contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Repeat Characterization: Re-run NMR/MS under standardized conditions (e.g., deuterated solvent, calibrated instruments) to confirm reproducibility .
  • 2D NMR Techniques: Use HSQC, HMBC, and COSY to resolve overlapping signals and assign ambiguous protons/carbons .
  • Alternative Methods: If impurities persist, employ X-ray diffraction or IR spectroscopy to cross-validate functional groups .

Advanced: What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Use purified KRAS or related kinases in ADP-Glo™ assays to measure IC₅₀ values .
    • Include positive controls (e.g., Sotorasib) for benchmark comparisons.
  • Cellular Assays:
    • Test antiproliferative effects in cancer cell lines (e.g., HCT-116, A549) via MTT assays .
    • Monitor downstream signaling (e.g., ERK phosphorylation) via Western blotting.

Advanced: How can computational modeling predict this compound’s interactions with target proteins?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to KRAS or other targets. Input the compound’s 3D structure (from crystallography or DFT optimization) .
  • Binding Free Energy Calculations: Apply MM-GBSA or free-energy perturbation to rank binding affinities .
  • Pharmacophore Modeling: Identify critical interaction sites (e.g., hydrogen bonds with catalytic lysines) to guide SAR studies .

Advanced: What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

  • Over-Alkylation: Occurs when excess benzyl chloroformate is used. Mitigate by:
    • Slow reagent addition at low temperatures.
    • Use scavengers (e.g., silica gel-bound amines) to quench unreacted electrophiles .
  • Ring-Opening: Acidic or high-temperature conditions may destabilize the spirocycle. Control pH (neutral to slightly basic) and avoid prolonged heating .

Advanced: How can dynamic NMR elucidate the compound’s conformational exchange in solution?

Methodological Answer:

  • Variable-Temperature NMR: Perform ¹H NMR at 25–60°C. Line broadening at intermediate temperatures indicates conformational exchange .
  • EXSY Experiments: Detect through-space correlations between exchanging protons (e.g., spirocyclic nitrogen environments) .
  • DFT Calculations: Compare experimental NMR shifts with computed values for different conformers to identify dominant states .

Advanced: What protocols assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Hydrolytic Stability: Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; analyze degradation via LC-MS .
    • Oxidative Stress: Expose to H₂O₂ or metal ions to simulate in vivo oxidation .
  • Plasma Stability: Incubate with human/animal plasma; quantify parent compound remaining via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.